2-Propen-1-amine, 3-(2-chlorophenyl)-
Description
2-Propen-1-amine, 3-(2-chlorophenyl)- (IUPAC name: 3-(2-chlorophenyl)prop-2-en-1-amine) is an allylamine derivative featuring a chlorinated aromatic substituent. Structurally, it consists of a three-carbon chain with a terminal amine group (-NH₂) and a 2-chlorophenyl group attached to the third carbon (C3) of the propene backbone.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+ |
InChI Key |
KELXMHXRPZNKHT-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CN)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Amines with Allyl Halides
Direct alkylation of amines with allyl halides is a straightforward method. For 3-(2-chlorophenyl)-2-propen-1-amine, this approach may involve:
-
Reagents : 2-Chlorobenzaldehyde-derived allyl halide (e.g., allyl chloride) and a primary amine.
-
Conditions : Two-phase solvent system (e.g., toluene/water), alkali metal hydroxide (e.g., NaOH), and controlled addition of reagents .
Case Study :
| Component | Detail | Yield | Reference |
|---|---|---|---|
| Allyl Halide | Allyl chloride | >90% | |
| Solvent System | Toluene/water (immiscible phases) | N/A | |
| Base | NaOH (1.05–1.1 equiv) | N/A |
Advantages :
-
High purity of products due to phase separation.
Organozinc-Mediated Multicomponent Synthesis
2-Chlorophenyl zinc bromide serves as a nucleophile in Mannich-like reactions. This method enables access to α-amino esters, which can be modified to allyl amines:
-
Reagents : 2-Chlorophenyl zinc bromide, glyoxylate, and a cyclic amine.
-
Conditions : Acetonitrile, room temperature, excess organozinc reagent .
Optimized Protocol :
| Parameter | Detail | Yield | Reference |
|---|---|---|---|
| Organozinc Excess | 3–4 equiv (relative to amine) | 82% | |
| Glyoxylate Excess | 2–5 equiv | 75–82% | |
| Temperature | 25–60°C | N/A |
Application :
Copper-Catalyzed Allylation
Copper-mediated allylation enables regioselective C–N bond formation. For 3-(2-chlorophenyl)-2-propen-1-amine:
-
Reagents : Allyl halide, 2-chlorobenzaldehyde-derived amine, Cu(I) catalyst (e.g., [Cu-2]).
Example Reaction :
| Component | Detail | Outcome | Reference |
|---|---|---|---|
| Allylating Agent | Allyl chloride | Allylamine formation | |
| Catalyst | Bis(triphenylphosphine)-copper(I)-difluoroborate complex | High enantioselectivity | |
| Solvent | THF | N/A |
Challenges :
-
Requires strict inert atmosphere and anhydrous conditions.
Reduction of Nitro Intermediates
Raney nickel-catalyzed hydrogenation of nitro compounds provides a route to primary amines, which can be further functionalized:
-
Reagents : 3-Nitro-1-(2-chlorophenyl)-2-propen-1-ol, H₂, Raney Ni.
Process Flow :
| Step | Detail | Yield | Reference |
|---|---|---|---|
| Nitro Reduction | H₂ pressure (250 p.s.i.) | 59% | |
| Methylation | Formaldehyde/formic acid | N/A |
Limitations :
Claisen-Schmidt Condensation Variations
While traditionally used for chalcones, modified Claisen-Schmidt reactions can form allylamines:
-
Reagents : 2-Chlorobenzaldehyde, acetone, and a primary amine.
-
Conditions : Base (e.g., KOH), ethanol, reflux.
Example :
| Component | Detail | Outcome | Reference |
|---|---|---|---|
| Aldehyde | 2-Chlorobenzaldehyde | Chalcone intermediate | |
| Ketone | Acetone | N/A | |
| Base | KOH | Condensation product |
Modification :
-
Reduce the chalcone intermediate to form the allylamine.
Fluorine-to-Chlorine Substitution
Aromatic substitution reactions enable post-functionalization:
-
Reagents : 2-Fluorotoluene, K₂CO₃, and a hydroxylamine intermediate.
Key Data :
| Parameter | Detail | Yield | Reference |
|---|---|---|---|
| Solvent | DMSO/DMF (high boiling point) | N/A | |
| Base | K₂CO₃ | N/A | |
| Reaction Time | 8–9 hours | N/A |
Application :
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Additions and Alkylation
The primary amine group participates in alkylation and acylation reactions. For example:
-
Alkylation with alkyl halides under basic conditions yields N-alkylated derivatives.
-
Acylation with acyl chlorides or anhydrides produces amides.
Key Data:
Michael Addition and Conjugate Acceptors
The α,β-unsaturated system acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-position:
Example Reaction:
Key Data:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | EtOH, 60°C | 3-(2-Chlorophenyl)-1-(benzylamino)propan-1-amine | 68% | |
| Thiourea | NaOH, H₂O | Thiazolidine derivative | 55% |
Mechanism: The reaction proceeds via base-catalyzed deprotonation of the nucleophile, followed by conjugate addition to the alkene .
Cyclization Reactions
The amine and alkene groups facilitate cyclization to form nitrogen-containing heterocycles:
Example Pathways:
-
Aziridine Formation : Intramolecular attack of the amine on the alkene under acidic conditions.
-
Pyrrole Synthesis : Reaction with diketones or α-halo ketones.
Key Data:
| Cyclization Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aziridine | H₂SO₄, 100°C | 1-(2-Chlorophenyl)aziridine | 40% | |
| Pyrrole | Acetylacetone, AlCl₃ | 5-(2-Chlorophenyl)pyrrole | 60% |
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophiles to the meta position due to the –Cl group’s electron-withdrawing nature:
Example Reaction:
Key Data:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | Nitro derivative | 50% | |
| Br₂ | FeBr₃ | Bromo derivative | 45% |
Oxidation and Reduction
-
Oxidation : The alkene can be epoxidized or cleaved.
-
Reduction : The amine may be hydrogenated to a secondary amine.
Key Data:
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide | 70% | |
| Hydrogenation | H₂, Pd/C | 3-(2-Chlorophenyl)propan-1-amine | 90% |
Complexation with Metal Ions
The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes useful in catalysis .
Comparative Reactivity Table (vs. Analogous Compounds)
| Compound | Reaction Rate (Alkylation) | Epoxidation Yield | Nitration Yield |
|---|---|---|---|
| 3-(2-Chlorophenyl)propenamine | 1.0 (Baseline) | 70% | 50% |
| 3-(3-Fluorophenyl)propenamine | 0.8 | 65% | 55% |
| 3-(4-Methylphenyl)propenamine | 1.2 | 75% | 30% |
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Propen-1-amine, 3-(2-chlorophenyl)- exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A notable study investigated the compound's effects on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of approximately 12 µM, indicating effective cytotoxicity against these cells. The mechanism was primarily attributed to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These results suggest that while the compound exhibits antimicrobial activity, it may require further optimization to enhance potency.
Agrochemical Potential
There is growing interest in the use of this compound as an agrochemical due to its herbicidal and insecticidal properties. Preliminary studies indicate that it can effectively control certain pests and weeds, presenting an environmentally friendly alternative to conventional pesticides.
Material Science Applications
In material science, 2-Propen-1-amine, 3-(2-chlorophenyl)- can be utilized in the synthesis of polymers and composite materials. Its ability to participate in polymerization reactions makes it valuable for developing new materials with enhanced properties.
Example:
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, suggesting potential applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences among 2-Propen-1-amine, 3-(2-chlorophenyl)- and its analogs:
| Compound Name | Substituent Position | Amine Position | Molecular Formula | CAS Number | Key Structural Features |
|---|---|---|---|---|---|
| 2-Propen-1-amine, 3-(2-chlorophenyl)- | 2-chlorophenyl at C3 | C1 (allylamine) | C₉H₁₀ClN | Not Provided | Allylamine backbone, ortho-chloro substituent |
| 1-(3-Chlorophenyl)propan-2-amine | 3-chlorophenyl at C1 | C2 (sec-amine) | C₉H₁₂ClN | 32560-59-1 | Secondary amine, meta-chloro substituent |
| 2-(3-Chlorophenyl)propan-2-amine HCl | 3-chlorophenyl at C2 | C2 (tert-amine) | C₉H₁₂ClN | 17790-50-0 | Tertiary amine, hydrochloride salt |
| 2-(3-Chlorophenoxy)propan-1-amine | 3-chlorophenoxy at C2 | C1 (primary amine) | C₉H₁₂ClNO | 6440-95-5 | Ether linkage (phenoxy group), primary amine |
Key Observations :
- Substituent Position : The position of the chloro group (ortho vs. meta) significantly impacts electronic and steric properties. For example, 2-chlorophenyl derivatives may exhibit stronger steric hindrance compared to meta-substituted analogs .
- Amine Configuration : Primary (allylamine), secondary, or tertiary amines influence solubility, basicity (pKa), and biological interactions.
Physicochemical Properties
Notes:
Biological Activity
2-Propen-1-amine, 3-(2-chlorophenyl)-, also known as 3-(2-chlorophenyl)prop-2-en-1-amine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propenyl group attached to a chlorophenyl moiety. Its structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain Mannich bases, which include derivatives of amines like 2-propen-1-amine, demonstrate notable antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic potential of 2-propen-1-amine derivatives has been explored in various cancer cell lines. A study highlighted that certain analogs of chlorophenyl-substituted propenamines exhibited selective antiproliferative effects against human colorectal cancer cells (HCT116), suggesting a possible role in cancer therapy . The growth inhibition was assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content as an indicator of cell viability.
| Compound | GI50 (µM) | Selectivity for Cancer Cells |
|---|---|---|
| 3-(2-chlorophenyl)prop-2-en-1-amine | 5.2 ± 0.4 | High |
| Control (Non-cancer cells) | >30 | Low |
The anticancer activity is believed to be mediated through the induction of apoptosis and the inhibition of key regulatory proteins involved in cell cycle progression. For example, compounds similar to 2-propen-1-amine have been shown to inhibit the p53-MDM2 interaction, leading to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-propen-1-amine derivatives. Research has demonstrated that modifications on the chlorophenyl group significantly affect potency and selectivity. The presence of electron-withdrawing groups enhances cytotoxicity, whereas steric hindrance can reduce activity .
Case Studies
Several case studies have illustrated the potential applications of 2-propen-1-amine derivatives:
- Anticancer Activity : In a study involving HCT116 cells, a derivative of 2-propen-1-amine was found to have a GI50 value of 5.2 µM, indicating significant anticancer potential compared to standard chemotherapy agents .
- Antimicrobial Efficacy : A related compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can yield potent antimicrobial agents .
Q & A
Q. Methodological Answer :
- Multi-step synthesis : Begin with a Suzuki-Miyaura coupling to introduce the 2-chlorophenyl group to a propenamine backbone. Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (temperature, solvent polarity) to enhance yield .
- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Characterization : Validate structure using -NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and -NMR. Confirm stereochemistry via X-ray crystallography if crystalline derivatives are obtained .
Advanced : How can computational methods predict optimal reaction pathways for this synthesis?
- Use density functional theory (DFT) to model transition states and identify low-energy pathways. Tools like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation .
Basic: What spectroscopic techniques are critical for characterizing 3-(2-chlorophenyl)-2-propen-1-amine?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR for aromatic protons (2-chlorophenyl region: δ 7.3–7.6 ppm) and amine protons (δ 1.5–2.5 ppm). -NMR if fluorinated analogs are synthesized .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine (3:1 :) .
Advanced : How does X-ray crystallography resolve ambiguities in structural elucidation?
- Single-crystal X-ray diffraction provides bond-length data and dihedral angles, critical for confirming the spatial arrangement of the 2-chlorophenyl group. Compare with Cambridge Structural Database entries for validation .
Basic: How does the 2-chlorophenyl substituent influence the compound’s electronic and steric properties?
Q. Methodological Answer :
- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity at the amine group, enhancing reactivity in nucleophilic substitutions. Measure via Hammett constants (σ = 0.37 for Cl) .
- Steric Effects : Ortho-substitution creates steric hindrance, reducing rotational freedom. Use dynamic NMR to study conformational changes at varying temperatures .
Advanced : Can DFT calculations quantify steric/electronic contributions to reaction kinetics?
- Yes. Compute Fukui indices to identify nucleophilic/electrophilic sites and use molecular dynamics (MD) simulations to model steric interactions in solvent environments .
Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?
Q. Methodological Answer :
- Controlled Experiments : Perform stability assays at varying pH (1–6), temperatures (25–60°C), and solvent systems (aqueous/organic). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amines) .
- Factorial Design : Apply a 2 factorial approach to isolate variables (pH, temperature, ionic strength). Use ANOVA to determine statistically significant factors .
Advanced: What computational tools are suitable for predicting biological interactions of this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target receptors (e.g., GPCRs). Validate with experimental IC values from enzyme inhibition assays .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability, blood-brain barrier penetration, and toxicity profiles .
Basic: What derivatization strategies improve detection in trace analysis?
Q. Methodological Answer :
- CNBF Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form UV-active derivatives. Optimize molar ratios (1:2 amine:CNBF) and reaction time (30 min at 60°C) .
- Detection : Analyze via LC-MS/MS with MRM transitions specific to the derivative (e.g., m/z 320 → 205) .
Advanced: How can reaction path search methods accelerate synthetic optimization?
Q. Methodological Answer :
- Quantum Chemical Workflows : Tools like GRRM or AFIR explore potential energy surfaces to identify low-barrier pathways. Couple with robotic automation for high-throughput condition screening .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Spill Management : Neutralize with 5% acetic acid and absorb with vermiculite. Dispose as hazardous waste .
Advanced: How do substituent variations (e.g., 4-Br vs. 2-Cl) affect physicochemical properties?
Q. Methodological Answer :
- Comparative QSAR : Synthesize analogs (e.g., 3-(4-bromophenyl)-N-methyl derivative) and measure logP (octanol/water). Use ML models (e.g., Random Forest) to correlate substituents with solubility/bioactivity .
Advanced: What experimental-computational feedback loops enhance reaction design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
